molecular formula C26H22N4O4 B11469763 3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11469763
M. Wt: 454.5 g/mol
InChI Key: HGWINFVWNANFNV-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: 3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

    IUPAC Name: (E)-3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6(1H)-one

    Molecular Formula: C₂₃H₁₈N₄O₄

    Molecular Weight: Approximately 414.42 g/mol

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving various reactions. For example, a key step might be the condensation of a furan derivative with an indole derivative, followed by cyclization and functional group modifications.

    Heterocyclization: The pyrrolo[3,4-c]pyrazole ring system can be formed via heterocyclization reactions, such as cyclization of appropriate precursors.

    Protecting Groups: Protecting groups are crucial during synthesis to prevent unwanted reactions at specific functional groups.

Industrial Production:: Industrial-scale production methods are proprietary and may involve specialized catalysts, optimized conditions, and purification steps. Unfortunately, specific details are not publicly available due to commercial confidentiality.

Chemical Reactions Analysis

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.

    Reduction: Reduction of the nitro group (if present) could yield an amino group.

    Substitution: The indole moiety may undergo substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization) may be employed.

    Major Products: The final compound itself is the major product.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure and potential biological activities.

    Anticancer Properties: Some derivatives exhibit promising anticancer effects by targeting specific pathways.

    Neuroscience: Studied for its interactions with neurotransmitter receptors.

    Photophysical Properties: Explored for applications in optoelectronics and sensors.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    Uniqueness: Its fused pyrrolo[3,4-c]pyrazole ring system sets it apart.

    Similar Compounds: Related compounds include pyrazoles, indoles, and furans.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22N4O4/c1-33-18-7-8-20-19(13-18)16(14-27-20)9-10-30-25(15-4-2-5-17(31)12-15)22-23(21-6-3-11-34-21)28-29-24(22)26(30)32/h2-8,11-14,25,27,31H,9-10H2,1H3,(H,28,29)

InChI Key

HGWINFVWNANFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(NN=C4C3=O)C5=CC=CO5)C6=CC(=CC=C6)O

Origin of Product

United States

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